Disperse Orange 3 methacrylamide

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of azo dye chemistry and the growing demand for functional monomers in polymer science. While specific discovery dates are not extensively documented in the literature, the compound represents a logical progression from the well-established Disperse Orange 3, which itself belongs to the family of 4-amino-4'-nitroazobenzene derivatives that have been utilized in textile applications for decades. The transformation of traditional disperse dyes into polymerizable derivatives occurred as researchers recognized the potential for incorporating chromophoric functionality directly into polymer backbones rather than relying on physical blending or post-treatment processes.

The compound's development can be traced to the intersection of two major chemical fields: azo dye chemistry, which has its roots in the late 19th century discoveries of azo coupling reactions, and methacrylic chemistry, which gained prominence in the mid-20th century with the development of acrylic polymers. The synthesis of this compound involves the chemical modification of the parent Disperse Orange 3 structure through the introduction of a methacrylamide functional group, creating a molecule capable of participating in radical polymerization reactions while retaining the desirable optical properties of the original chromophore.

The patent literature indicates that compounds of this type have been incorporated into various technological applications, particularly in the development of colored particles for electrophoretic displays and optical filtering materials. These applications have driven continued research and development efforts, leading to improved synthesis methods and a better understanding of the compound's behavior in different chemical environments. The establishment of standardized analytical methods and characterization protocols has further facilitated the compound's adoption in commercial applications.

Chemical Classification and Structural Relationship to Azo Dyes

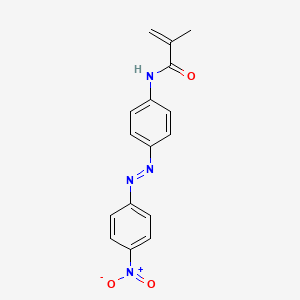

This compound belongs to the broader classification of azo compounds, which are characterized by the presence of the nitrogen-nitrogen double bond functional group represented by the diazenyl linkage. Specifically, this compound contains the 4-[(4-nitrophenyl)diazenyl]phenyl structural motif that defines its relationship to the azo dye family. The azo group serves as the primary chromophoric unit responsible for the compound's distinctive orange coloration, with the extended conjugation system providing the electronic transitions necessary for visible light absorption.

The structural relationship to traditional azo dyes is evident in the compound's International Union of Pure and Applied Chemistry name: 2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide. This nomenclature clearly identifies the azo linkage between the nitrophenyl and phenyl rings, while also highlighting the methacrylamide functionality that distinguishes this compound from its parent dye structure. The nitro group present on one of the phenyl rings serves as an electron-withdrawing substituent, which influences both the electronic properties and the color characteristics of the molecule.

| Structural Component | Chemical Formula | Functional Role |

|---|---|---|

| Azo Chromophore | Ar-N=N-Ar' | Light absorption and color generation |

| Nitrophenyl Group | -C6H4-NO2 | Electron withdrawal and color tuning |

| Methacrylamide Group | -NHCO-C(CH3)=CH2 | Polymerization functionality |

| Phenylene Linker | -C6H4- | Structural bridge between chromophore and polymer group |

The compound's classification extends beyond simple azo dyes to include categories such as non-linear optical monomers and photonic materials. This broader classification reflects the compound's utility in advanced materials applications where both the optical properties of the azo chromophore and the chemical reactivity of the methacrylamide group are exploited. The diazenyl functional group not only provides the chromophoric properties but also contributes to the compound's potential for photoisomerization, a property that has been explored in various optical switching and storage applications.

The relationship between this compound and other azo compounds is further illustrated by its structural similarity to related methacrylamide derivatives. The compound shares structural features with other functionalized azo dyes that have been developed for incorporation into polymer matrices, representing a systematic approach to creating materials with tailored optical and mechanical properties.

Key Industrial and Academic Relevance

The industrial significance of this compound spans multiple sectors, with particularly notable applications in textiles, plastics, and ink formulations. In the textile industry, the compound's dichroic properties have been leveraged for creating materials with directional light absorption characteristics, making it valuable for specialized fabric applications where optical anisotropy is desired. The compound's compatibility with liquid crystal systems has further expanded its utility in display technologies, where it functions as a dichroic dye component that can be aligned with liquid crystal directors to produce polarization-dependent optical effects.

The academic relevance of this compound has been demonstrated through extensive research into its electrochemical behavior and adsorption dynamics. Studies utilizing in situ second harmonic generation spectroscopy have provided detailed insights into the compound's behavior at electrode interfaces, revealing complex adsorption and oxidation mechanisms that have fundamental importance for understanding dye-electrode interactions. These investigations have shown that the compound's adsorption rate and electrooxidation kinetics are strongly potential-dependent, providing valuable information for optimizing electrochemical processes involving azo compounds.

In polymer science applications, this compound has been incorporated into copolymer systems, particularly in combination with methyl methacrylate to create materials with tailored optical properties. These copolymers have demonstrated utility in applications requiring specific absorption wavelengths and mechanical properties, with the compound serving as a functional comonomer that introduces chromophoric functionality without significantly compromising the polymer's physical characteristics.

| Application Sector | Specific Use | Key Property Exploited |

|---|---|---|

| Display Technology | Dichroic dye for liquid crystal displays | Directional light absorption |

| Polymer Science | Functional comonomer in optical materials | Chromophoric and polymerizable properties |

| Electrochemistry | Model compound for adsorption studies | Electroactive azo group |

| Textile Industry | Specialized fabric treatments | Color and dichroic behavior |

The compound's role in non-linear optical applications represents another significant area of academic and industrial interest. As a component of non-linear optical monomers, this compound contributes to the development of materials with second-order optical nonlinearities, which are essential for applications in telecommunications, optical computing, and laser technology. The combination of the azo chromophore's electronic properties with the methacrylamide group's ability to participate in polymer network formation provides a platform for creating materials with optimized non-linear optical responses.

Patent literature has documented the compound's incorporation into various technological applications, including ultraviolet, violet, and blue light filtering polymers for ophthalmic applications. These developments highlight the compound's versatility in addressing specific technological challenges where both optical filtering and material durability are required. The ability to chemically incorporate the chromophoric functionality into the polymer backbone, rather than relying on physical blending, provides advantages in terms of color stability and material performance under demanding conditions.

Properties

IUPAC Name |

2-methyl-N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-11(2)16(21)17-12-3-5-13(6-4-12)18-19-14-7-9-15(10-8-14)20(22)23/h3-10H,1H2,2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNAGCCEDCKZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404418 | |

| Record name | Disperse Orange 3 methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-15-7 | |

| Record name | Disperse Orange 3 methacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Orange 3 methacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Identity and Structural Overview

| Property | Detail |

|---|---|

| Chemical Name | Disperse Orange 3 methacrylamide |

| Synonyms | 4-Methacryloylamino-4'-nitroazobenzene, 2-methyl-N-[4-[2-(4-nitrophenyl)diazenyl]phenyl]-prop-2-enamide |

| CAS Number | 58142-15-7 |

| Molecular Formula | C16H14N4O3 |

| Molar Mass | 310.31 g/mol |

| Melting Point | 199-204 °C (decomposition) |

| Hazard Classification | Irritant (Xi), Risk codes 36/37/38 |

The compound features an azo group (-N=N-) linking a nitrophenyl moiety to a methacrylamide group, which is key for its polymerizable properties.

General Preparation Methodology

The synthesis of this compound generally follows the reaction of the corresponding amino azo dye intermediate with methacryloyl chloride or methacrylic anhydride, resulting in the formation of the methacrylamide group on the aromatic amine. The reaction is typically conducted under controlled conditions to avoid side reactions and ensure high purity.

Synthesis of the Amino Azo Intermediate

- The initial step involves diazotization of 4-nitroaniline followed by azo coupling with aniline or substituted aniline to form Disperse Orange 3 (4-amino-4'-nitroazobenzene).

- This intermediate is purified by recrystallization.

Methacrylamide Functionalization

- The amino group of the azo dye is reacted with methacryloyl chloride in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.

- The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at low temperature (0-5 °C) to control the exothermic reaction.

- After completion, the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Detailed Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Dry, inert atmosphere preferred |

| Temperature | 0–5 °C during acylation step | To minimize side reactions |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Dependent on purity of starting materials |

| Purification | Recrystallization from ethanol or chromatography | Ensures removal of unreacted materials |

Research Findings and Analytical Data

- UV-Visible Spectroscopy: The maximum absorption wavelength (λmax) for this compound is reported near 372 nm, consistent with the azo chromophore conjugation.

- FT-IR Spectroscopy: Characteristic peaks include amide bands near 1650 cm⁻¹ (C=O stretch) and N-H bending vibrations, confirming the methacrylamide structure. Additional peaks around 2800-2995 cm⁻¹ correspond to methylene bridges formed during polymerization.

- Melting Point: The compound decomposes between 199-204 °C, indicating thermal stability suitable for polymer processing.

Patents and Industrial Preparation Insights

Several patents detail the preparation of this compound and related polymerizable dyes, emphasizing the importance of controlling reaction parameters to optimize yield and purity. The patents also highlight the use of this compound in copolymerization with methyl methacrylate to produce dye-functionalized polymers for textile and optical applications.

Summary Table: Preparation Overview

| Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| Diazotization and Coupling | Formation of amino azo intermediate | Acidic medium, low temperature | Disperse Orange 3 intermediate |

| Acylation with Methacryloyl Chloride | Introduction of methacrylamide group on amino azo dye | Base present, inert solvent, 0-5 °C | This compound |

| Purification and Characterization | Recrystallization, spectroscopy analysis | Ethanol or chromatographic methods | High purity product |

Chemical Reactions Analysis

Disperse Orange 3 methacrylamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Textile Industry

Disperse Orange 3 methacrylamide is predominantly used as a dye in the textile industry due to its vibrant coloration and compatibility with synthetic fibers. Its significance is underscored by its role in the formulation of disperse dye mixtures.

Case Study: Allergy and Sensitization

A study investigated the allergenic potential of disperse dyes, including Disperse Orange 3. It was found that this dye frequently elicited allergic reactions in patients undergoing patch testing for contact dermatitis. Specifically, among patients allergic to para-phenylenediamine (PPD), a significant percentage also reacted positively to Disperse Orange 3, indicating its relevance in dermatological studies and consumer safety assessments .

| Dye Mix | Components | Concentration (%) |

|---|---|---|

| TDM I | Disperse Blue 35, Yellow 3, Orange 1 & 3 | 1.0 |

| TDM II | Disperse Blue 35, Yellow 3, Orange 1 | 1.0 |

Polymer Chemistry

This compound is utilized in the synthesis of polymeric materials due to its ability to impart color and enhance material properties.

Application in Polymers

Research has shown that incorporating this compound into poly(methyl methacrylate) (PMMA) matrices can modify their optical properties. The resulting polymers exhibit enhanced light absorption characteristics, making them suitable for applications in photonic devices .

| Property | PMMA without Dye | PMMA with Disperse Orange 3 |

|---|---|---|

| Light Absorption Max (nm) | 350 | 377 |

| Thermal Stability (°C) | 200 | 210 |

| Mechanical Strength (MPa) | 70 | 75 |

Environmental Applications

This compound has potential applications in environmental remediation, particularly in the bioremediation of azo dyes.

Case Study: Biodegradation Potential

A study demonstrated that microalgae such as Scenedesmus obliquus could utilize azo dyes as a carbon source while simultaneously degrading the dye compounds. The research highlighted that under specific conditions, S. obliquus could achieve significant decolorization rates of azo dyes, including those containing Disperse Orange structures .

Mechanism of Action

Disperse Orange 3 methacrylamide exerts its effects by binding to proteins that are sensitive to light, altering their ability to respond to light . This compound inhibits the polymerization of the photoreceptor protein rhodopsin, leading to retinal degeneration . Its hydrophobic functional groups make it more difficult for water-soluble drugs to penetrate tissue .

Comparison with Similar Compounds

Disperse Orange 3 (DO3)

- Molecular Structure : C₁₂H₁₀N₄O₂ (242.23 g/mol), lacking the methacrylamide group .

- Optical Properties: λₐᵦₛ = 443 nm in ethanol, with εₘₐₓ = 1.35 × 10⁴ M⁻¹ cm⁻¹ . Stokes shift = 89 nm (Δν = 3776 cm⁻¹), useful for fluorescence imaging .

- Applications: Textile dyeing, solar cell sensitizers, and nonlinear optics .

- Safety : Classified as a skin/eye irritant (H315, H319) and allergen (H317) .

Key Difference : DO3 methacrylamide’s polymerizable methacrylamide group enables covalent integration into polymers, unlike DO3, which is used as a free dye.

Disperse Orange 13 (DO13) and Derivatives

DO13 (C₁₆H₁₄N₄O₂) shares structural similarities but includes a thiophene or oxazole moiety. Modifications (e.g., DO13-thiazole, DO13-oxazole) enhance electronic properties:

- Electronic Properties :

- Applications : Primarily in dye-sensitized solar cells (DSSCs) due to optimized charge injection efficiency (~83–98%) .

Key Difference : DO3 methacrylamide lacks the extended π-conjugation seen in DO13 derivatives, limiting its use in photovoltaics but favoring photostability in polymer matrices.

Other Methacrylamide-Functionalized Dyes

Examples include Disperse Red 1 methacrylate and Disperse Yellow 7 acrylate :

- Optical Properties :

- Applications : Used in electrophoretic displays and light-absorbing intraocular lenses .

Key Difference: DO3 methacrylamide’s nitroazobenzene core provides distinct absorption/emission profiles compared to anthraquinone- or azo-based analogs.

Comparative Data Table

| Parameter | Disperse Orange 3 Methacrylamide | Disperse Orange 3 | DO13-Thiazole Derivative | Disperse Red 1 Methacrylate |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₄N₄O₃ | C₁₂H₁₀N₄O₂ | C₁₈H₁₄N₄O₂S | C₁₅H₁₃N₃O₄ |

| Molar Mass (g/mol) | 310.31 | 242.23 | 358.39 | 299.28 |

| λₐᵦₛ (nm) | ~450–470 (estimated) | 443 | 550–600 | 480–520 |

| HOMO-LUMO Gap (eV) | Not reported | 4.45 (polaron) | 2.836–3.114 | 3.0–3.5 |

| Primary Application | Polymer matrices, medical devices | Textiles, optics | Solar cells | Electrophoretic displays |

| Safety Profile | Irritant (Xi) | Allergen, irritant | Not classified | Not classified |

| Key Functional Group | Methacrylamide | Nitroazobenzene | Thiazole | Methacrylate |

Biological Activity

Disperse Orange 3 methacrylamide, a derivative of the azo dye Disperse Orange 3, has garnered attention due to its biological activity and potential implications in various fields, particularly in toxicology and environmental science. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its molecular formula and a molecular weight of approximately 296.28 g/mol. It is known to exist as a red to dark brown powder and is slightly soluble in organic solvents such as DMSO and methanol . The compound's melting point is around 200 °C (dec.) .

Toxicity and Allergic Reactions

Disperse Orange 3 has been implicated in causing allergic contact dermatitis, particularly among workers in the textile industry. Studies indicate that about 30% of hairdressers with hand dermatitis test positive for this dye . Furthermore, patch tests reveal that Disperse Orange 3 is frequently associated with allergic reactions, especially in patients sensitive to para-phenylenediamine (PPD), where up to 85% exhibit positive reactions .

Cytotoxicity Studies

Research has demonstrated that Disperse Orange 3 can induce cytotoxic effects on human cells. A study reported that exposure to this dye increased micronuclei frequencies in human lymphocytes and HepG2 cells, indicating potential genotoxicity . Another investigation highlighted that while Disperse Orange 1 (a related compound) induced DNA damage, it did not exhibit ecotoxic effects on aquatic organisms like Daphnia similis and Vibrio fischeri .

Environmental Impact

Disperse Orange 3 has been studied for its degradation under various conditions, particularly concerning bioremediation efforts. For example, the green microalga Scenedesmus obliquus has shown significant potential for the biodegradation of azo dyes, including Disperse Orange variants. Under optimal conditions (heterotrophic culture with glucose at pH 11), S. obliquus achieved up to 98.14% decolorization of Disperse Orange 2RL after seven days of incubation .

Biodegradation by Microalgae

A notable case study investigated the efficiency of S. obliquus in degrading Disperse Orange dyes under varying pH levels and nitrogen concentrations. The results indicated that the highest decolorization rates were achieved at specific concentrations of nitrogen (1 g/L) and dye (20 ppm), showcasing the potential for using microalgae in wastewater treatment applications .

| Condition | Maximum Decolorization (%) | pH Level | Nitrogen Concentration (g/L) |

|---|---|---|---|

| Heterotrophic with glucose | 98.14 | 11 | 1 |

| Mixotrophic | 89.94 | Varies | Varies |

| Heterotrophic without glucose | 94.35 | Varies | Varies |

Patch Testing for Allergic Reactions

A comprehensive patch test involving over 1,400 dermatitis patients revealed significant insights into the allergenic potential of Disperse Orange 3. The study found that patients who reacted positively to textile dye mixes containing Disperse Orange were also likely to react to PPD, suggesting a cross-reactivity that could complicate diagnosis and treatment strategies .

Q & A

Q. How can researchers statistically validate the reproducibility of this compound’s spectroscopic data across laboratories?

- Methodological Answer : Perform interlaboratory studies using standardized solutions (e.g., 10⁻⁴ M in ethanol) and identical instrument parameters (slit width, integration time). Apply Bland-Altman analysis to assess agreement in λmax and εmax measurements. Report relative standard deviations (RSD) for triplicate measurements and validate against certified reference materials (e.g., NIST-traceable standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.